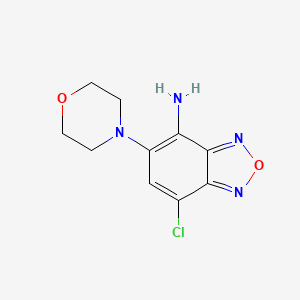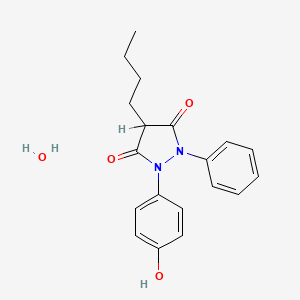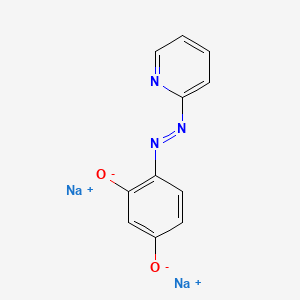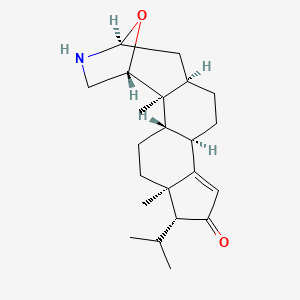
Samandenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Samandenone is a steroid alkaloid.
Applications De Recherche Scientifique
Antitumor Activity of Cardenolides
Cardenolides, a class of organic compounds which includes samandenone, have been studied for their potential antitumor activity. A study by (Mijatovic et al., 2008) investigated the antitumor effects of a novel hemisynthetic cardenolide, revealing that it decreases the viability/proliferation of human prostate cancer cell lines. The study found that these effects were not linked to an increase in intracellular calcium concentrations but rather to the compound's ability to disorganize nucleolar structure and function. This included an impairment of cyclin-dependent kinase and c-Myc expression and related signaling pathways.
Cardiovascular Research
S-adenosylmethionine (SAM), a metabolic intermediate of homocysteine, has been studied for its effects on cardiovascular health. (Lim et al., 2011) explored the effects of SAM on neointimal formation after balloon injury in obese diabetic rats, showing that SAM treatment caused a significant dose-dependent reduction in the intima-to-media ratio. This suggests that SAM might have protective effects against restenosis after balloon injury.
Methylation and Biological Function
SAM is also recognized for its role as a major biological methyl donor in reactions catalyzed by methyltransferases, as highlighted by (Fontecave et al., 2004). The study discusses SAM's multifaceted biological roles, including as a source of methylene, amino, ribosyl, and aminopropyl groups in various biosynthetic processes.
SAM's Diverse Roles in Plant Metabolism
SAM's diverse roles in plant metabolism were explored by (Roje, 2006). The study outlines SAM's participation in the biosynthesis of polyamines, metal ion chelating compounds, and the plant hormone ethylene, among others, emphasizing its significance in plant biochemistry.
Inhibitory Effects on Cancer Growth
Furthering the exploration of SAM's antitumor properties, (Zhao et al., 2010) investigated the inhibitory effects of SAM on human gastric cancer cells. The study found that SAM can inhibit the growth of cancer cells both in vivo and in vitro, potentially by reversing the hypomethylation of certain genes, thus reducing their expression and inhibiting tumor growth.
Propriétés
Numéro CAS |
6400-81-3 |
|---|---|
Nom du produit |
Samandenone |
Formule moléculaire |
C22H33NO2 |
Poids moléculaire |
343.5 g/mol |
Nom IUPAC |
(1R,2S,3S,6R,7R,11R,14R,16S)-2,6-dimethyl-7-propan-2-yl-19-oxa-17-azapentacyclo[14.2.1.02,14.03,11.06,10]nonadec-9-en-8-one |
InChI |
InChI=1S/C22H33NO2/c1-12(2)20-17(24)10-16-14-6-5-13-9-19-23-11-18(25-19)22(13,4)15(14)7-8-21(16,20)3/h10,12-15,18-20,23H,5-9,11H2,1-4H3/t13-,14-,15+,18+,19+,20+,21+,22+/m1/s1 |
Clé InChI |
YVWOGPJZTKNLJO-BYXPGVIDSA-N |
SMILES isomérique |
CC(C)[C@H]1C(=O)C=C2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3([C@@H]5CN[C@H](C4)O5)C)C |
SMILES |
CC(C)C1C(=O)C=C2C1(CCC3C2CCC4C3(C5CNC(C4)O5)C)C |
SMILES canonique |
CC(C)C1C(=O)C=C2C1(CCC3C2CCC4C3(C5CNC(C4)O5)C)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




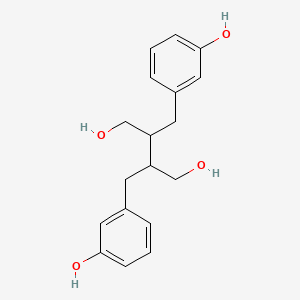
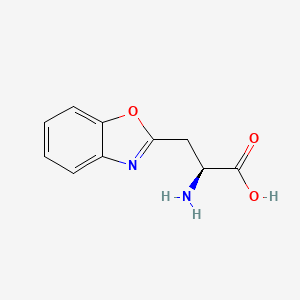
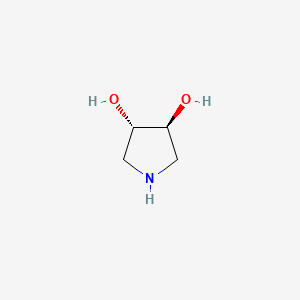
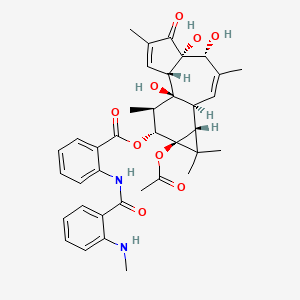
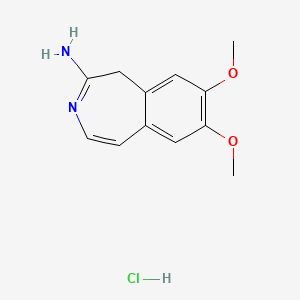
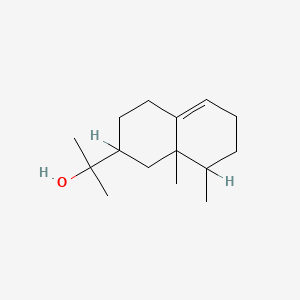
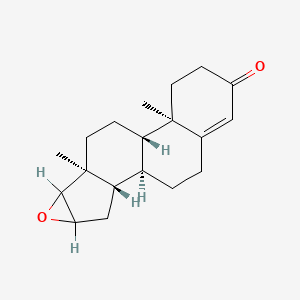
![(6R)-2-methyl-6-[(8R,9S,10R,13R,14S,17R)-3,6,7,12-tetrahydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]heptanoic acid](/img/structure/B1203209.png)
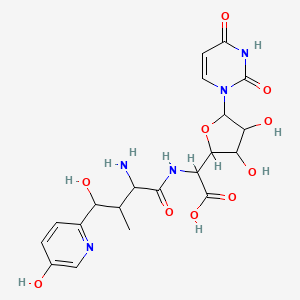
![3-(4-Chlorophenyl)-6-(thiophen-2-ylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B1203214.png)
